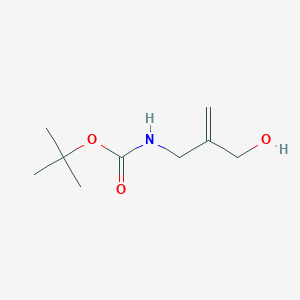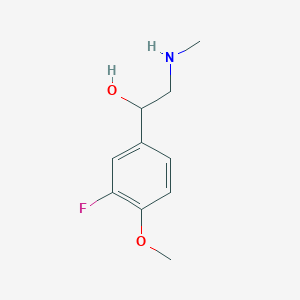
1-Azido-5-bromonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-5-bromonaphthalene is an organic compound that belongs to the class of azides and bromonaphthalenes It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-5-bromonaphthalene can be synthesized through a multi-step processThe azido group can be introduced using sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-5-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromine atom can undergo oxidation to form bromine-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, triphenylphosphine, iodine, and imidazole.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents such as potassium permanganate.
Major Products Formed:
Substitution: Formation of azide derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of bromine-containing oxidized products.
Scientific Research Applications
1-Azido-5-bromonaphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-5-bromonaphthalene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry . The bromine atom can participate in various substitution and elimination reactions, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Azido-2-bromonaphthalene: Similar structure but with the azido and bromine groups at different positions.
5-Azido-1-bromonaphthalene: Another positional isomer with different reactivity and applications.
Uniqueness: 1-Azido-5-bromonaphthalene is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and bioconjugation .
Properties
IUPAC Name |
1-azido-5-bromonaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFIZULXITYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)





![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)

![6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)


